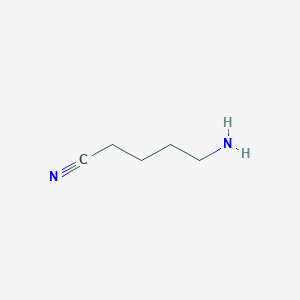

5-Aminopentanenitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-aminopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c6-4-2-1-3-5-7/h1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUPHRIAFLAURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318984 | |

| Record name | 5-Aminopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6066-83-7 | |

| Record name | 5-Aminopentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of 5 Aminopentanenitrile in Advanced Organic Synthesis

The utility of 5-aminopentanenitrile in advanced organic synthesis stems from its role as a versatile precursor to a variety of more complex molecules, particularly nitrogen-containing heterocycles. The dual functionality of the molecule allows for strategic cyclization reactions and chain extensions.

One of the primary applications of this compound is in the synthesis of piperidine (B6355638), a six-membered heterocyclic amine that is a core structural motif in many pharmaceuticals and natural products. dtic.milgoogle.com The intramolecular cyclization of this compound, typically through reductive processes, provides a direct route to the piperidine ring system. google.com This transformation is a key step in building complex molecular architectures for drug discovery. chemistryviews.org

Furthermore, derivatives of this compound can serve as precursors for other heterocyclic systems. For instance, acid-catalyzed cyclization of related amino nitriles can lead to the formation of five-membered pyrrolidine (B122466) rings. vulcanchem.com The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, further expanding its synthetic potential. vulcanchem.com

Recent research has also highlighted the potential for producing this compound from renewable resources. Studies have demonstrated its synthesis from L-lysine, an essential amino acid, with high yields, presenting a sustainable pathway for chemical production. kuleuven.be This connection to biomass valorization enhances its significance in the development of green and sustainable chemical processes.

Table 1: Synthetic Applications of this compound

| Target Molecule/System | Synthetic Role of this compound | Relevant Research Context |

|---|---|---|

| Piperidine | Direct precursor via intramolecular cyclization | Synthesis of medicinally important frameworks. dtic.milgoogle.com |

| Pyrrolidine Derivatives | Precursor for cyclization reactions | Formation of five-membered heterocyclic rings. vulcanchem.com |

| Functionalized Acyclic Amines | Intermediate for further modification | The nitrile group can be converted to amines, acids, or ketones. vulcanchem.com |

Overview of Academic Research Trajectories for 5 Aminopentanenitrile

Traditional Chemical Synthesis Pathways

Traditional synthesis of aminonitriles, including this compound, often relies on established, multi-step organic reactions. These pathways utilize readily available starting materials and well-understood transformations to construct the target molecular framework.

Preparation from Amino Acid Precursors and Related Starting Materials

Amino acids serve as valuable and readily available chiral precursors for the synthesis of functionalized nitriles. kuleuven.be The conversion of α-amino acids into their corresponding nitriles, which are key intermediates for other functional groups like amines and amides, can be achieved through oxidative decarboxylation. kuleuven.be

A notable example is the synthesis of this compound from L-lysine hydrochloride. kuleuven.be This transformation can be accomplished using a biomimetic oxidative decarboxylation process. One such method employs a tungstate-exchanged layered double hydroxide (B78521) as a heterogeneous catalyst with hydrogen peroxide (H2O2) as a green terminal oxidant. kuleuven.be In this system, the amino acid is converted into the corresponding nitrile with one less carbon atom. For L-lysine, this process yields this compound with fair to high yields, reported to be as high as 90%. kuleuven.bekuleuven.be The reaction is compatible with various functional groups, allowing for the conversion of a range of amino acids. kuleuven.be

Table 1: Conversion of Amino Acid Precursors to Nitriles via Oxidative Decarboxylation This table is interactive. Click on the headers to sort.

| Starting Amino Acid | Corresponding Nitrile Product | Reported Yield |

|---|---|---|

| L-Lysine | This compound | 90% kuleuven.be |

| L-Glutamic Acid | 3-Cyanopropanoic acid | >95% kuleuven.be |

| L-Leucine | 4-Methylpentanenitrile | 88-100% kuleuven.be |

| L-Phenylalanine | Phenylacetonitrile | 88% kuleuven.be |

| Monosodium Glutamate | 3-Cyanopropanoic acid | up to 99% kuleuven.be |

Nitrile Activation and Cycloaddition Reactions Employing Aminonitriles

The nitrile group is a versatile functional group that can participate in various chemical transformations, including cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic rings. A [3+2] dipolar cycloaddition reaction has been reported for the synthesis of 5-azaindole (B1197152) derivatives, which involves the reaction between a nitrile and a donor-acceptor cyclopropane (B1198618). uwo.ca In this process, the nitrile acts as a dipolarophile, reacting with a transiently formed azomethine ylide from the cyclopropane to form a five-membered heterocyclic ring. uwo.ca This method is noted for its cost-effectiveness and suitability for creating diverse molecular libraries for applications in the pharmaceutical industry. uwo.ca While this example doesn't use this compound directly, it illustrates the principle of how an activated nitrile can be a key component in building complex cyclic structures. uwo.ca

Multicomponent Reaction Strategies for Aminonitrile Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates structural elements from each starting material. nih.govfrontiersin.org This approach is valued for its atom economy, step efficiency, and ability to rapidly generate molecular diversity, making it a cornerstone of modern organic and medicinal chemistry. nih.govfrontiersin.org

Several classic MCRs are central to the synthesis of aminonitrile scaffolds:

Strecker Synthesis: Discovered in 1850, this was the first documented MCR and remains a fundamental method for synthesizing α-aminonitriles. scispace.comorganic-chemistry.org The reaction typically involves an aldehyde or ketone, an amine, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), which is considered a safer alternative to hydrogen cyanide. scispace.com

Bucherer–Bergs Reaction: This MCR involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate to produce 5-substituted hydantoins, which are derived from an aminonitrile intermediate. nih.gov

Biginelli and Mannich Reactions: These MCRs also utilize aminonitrile-type intermediates or starting materials to construct complex heterocyclic systems. organic-chemistry.orgclockss.org For instance, 5-aminotetrazole, an aminonitrile analogue, can act as a binucleophilic reagent in Biginelli-type reactions to form fused heterocyclic products. clockss.org

These MCR strategies offer a powerful and sustainable platform for the synthesis of libraries of aminonitrile-containing compounds for various applications, including drug discovery. frontiersin.orgtaylorfrancis.com

Catalytic Approaches to this compound Synthesis

Catalysis offers a more efficient and environmentally benign alternative to traditional stoichiometric methods. Both homogeneous and heterogeneous catalysts have been developed for the synthesis of aminonitriles, providing pathways with lower activation energies and improved selectivity. docbrown.info

Homogeneous Catalysis in the Formation of this compound

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. savemyexams.comuobabylon.edu.iq This allows for high catalyst activity and selectivity due to the excellent accessibility of the catalytic sites. Transition metal complexes are common homogeneous catalysts for reactions relevant to aminonitrile synthesis. savemyexams.comlibretexts.org

Key homogeneously catalyzed reactions include:

Alkene Hydrogenation: Catalysts such as Wilkinson's catalyst, (PPh₃)₃RhCl, are used for the hydrogenation of carbon-carbon double bonds. libretexts.org

Hydrocyanation: The addition of a hydrogen and a cyanide group across a double bond can be catalyzed by transition metal complexes.

Reductive Amination: The conversion of ketones or aldehydes to amines in the presence of ammonia (B1221849) and a reducing agent can be facilitated by homogeneous catalysts.

The defining characteristic of homogeneous catalysis is the formation of a distinct intermediate species through interaction with the catalyst, which then proceeds to form the final product, regenerating the catalyst in a cycle. savemyexams.com

Heterogeneous Catalysis in Aminonitrile Synthesis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas-phase reaction. uobabylon.edu.iqrsc.org This approach offers significant practical advantages, including the straightforward separation of the catalyst from the reaction mixture and the potential for catalyst recycling and reuse, which aligns with the principles of green chemistry. scispace.comacs.org

A variety of heterogeneous catalysts have been successfully employed for the synthesis of aminonitriles, particularly α-aminonitriles via the Strecker reaction. scispace.comacs.org As mentioned previously, a tungstate-exchanged layered double hydroxide (LDH) has been used as a heterogeneous catalyst for the specific conversion of L-lysine into this compound. kuleuven.be

Table 2: Examples of Heterogeneous Catalysts in Aminonitrile Synthesis This table is interactive. Click on the headers to sort.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Layered Double Hydroxide | Tungstate-exchanged LDH | Oxidative Decarboxylation | Green oxidant (H2O2), catalyst is recoverable | kuleuven.be |

| Metal-Organic Framework (MOF) | UiO-66-Pyca-CuO thin film | Strecker Reaction | Easy separation, room temperature, high yield, reusable | acs.org |

| Coated Nanoparticles | Au nanoparticles capped with porous SiO₂ | Strecker Reaction | High efficiency, recyclable, solvent-free conditions | tandfonline.com |

| Supported Acids | KSF-supported heteropoly acids | Strecker Reaction | Inexpensive, reusable, short reaction times, high yields | scispace.com |

| Coordination Polymers | Zn(II) and Cd(II) Coordination Polymers | Strecker Reaction | Recyclable, solvent-free, room temperature | acs.org |

These catalytic systems demonstrate high efficiency and selectivity, with many operating under mild, environmentally friendly conditions such as room temperature and in the absence of organic solvents. acs.orgacs.orgtandfonline.com The development of such robust heterogeneous catalysts is crucial for the large-scale and sustainable production of aminonitriles.

Organocatalytic Enantioselective Synthesis of α-Aminonitriles (Relevance to this compound Class)

The Strecker reaction, first reported in 1850, is a fundamental method for synthesizing α-aminonitriles from aldehydes or ketones, ammonia, and cyanide. numberanalytics.commdpi.com While traditionally producing racemic mixtures, recent advancements in organocatalysis have enabled the enantioselective synthesis of chiral α-aminonitriles. mdpi.com This is significant for the this compound class as the introduction of chirality is crucial for many of its applications in pharmaceuticals and bioactive compounds. mdpi.comnih.gov

Organocatalysts, which are small organic molecules, offer a metal-free alternative to traditional catalysts, often operating under mild conditions. mdpi.com Various chiral organocatalysts, such as those based on cinchona alkaloids and squaramides, have been successfully employed in asymmetric Strecker reactions. mdpi.comnih.gov For instance, a hydroquinine-based catalyst has been used for the enantioselective synthesis of α-aminonitriles with excellent yields and high enantioselectivities. mdpi.com Similarly, chiral amide-based organocatalysts have demonstrated effectiveness in asymmetric Strecker reactions. mdpi.com The development of these catalytic systems is crucial for producing enantiomerically pure aminonitriles, which are vital building blocks in synthetic chemistry. mdpi.com

The use of organocatalysts aligns with green chemistry principles by often allowing for ambient reaction temperatures and reducing the reliance on toxic metal catalysts. mdpi.comyale.edu The ability to recover and reuse these catalysts further enhances their sustainability profile. tandfonline.commdpi.com

Biocatalytic and Chemoenzymatic Production of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of aminonitriles, offering high selectivity and operation under mild, environmentally friendly conditions. mdpi.comrsc.org This approach is particularly relevant for the production of this compound and its derivatives from renewable resources.

Enzyme-Mediated Transformations from Biomass-Derived Feedstocks to Aminonitriles

The chemical industry is increasingly looking towards biomass as a renewable feedstock to replace fossil fuels. rsc.orgkuleuven.be Protein-rich biomass, in particular, can be a valuable source for producing nitrogen-containing chemicals. kuleuven.be A general scheme involves the extraction of proteins from biomass, hydrolysis into amino acids, and subsequent conversion into valuable chemicals like aminonitriles. kuleuven.be For instance, α-hydroxy acids derived from lignocellulose can be converted to amino acids in a two-step chemical process, which can then potentially be transformed into aminonitriles. kuleuven.be

Chemoenzymatic strategies, which combine both chemical and enzymatic steps, are also being developed. academie-sciences.fr For example, a one-pot, two-step process involving Fisher esterification and pallado-catalyzed hydrogenation of biomass-derived acids, followed by enzyme-catalyzed transesterification, has been used to produce bis- and trisphenols. academie-sciences.fr Similar multi-step chemoenzymatic cascades can be envisioned for the synthesis of aminonitriles from renewable feedstocks. csic.es

Stereoselective Biocatalysis for Chiral Aminopentanenitrile Derivatives

The production of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry. nih.govmdpi.com Biocatalysis offers highly enantioselective and regioselective reaction pathways that are often superior to traditional chemical methods. rsc.orgmdpi.com Enzymes such as transaminases, oxidases, and ketoreductases have been engineered to improve their catalytic performance for synthesizing chiral amines and their precursors. nih.govcsic.es

Transaminases, for example, catalyze the transfer of an amine group from a donor to a prochiral ketone acceptor with high stereoselectivity, making them ideal for chiral amine synthesis. nih.gov While wild-type transaminases are often limited to small substrates, protein engineering has expanded their scope to include bulkier molecules relevant to pharmaceutical intermediates. nih.gov

Ketoreductases can be used for the asymmetric reduction of prochiral ketones to produce enantiomerically pure alcohols, which can be further converted to other chiral molecules. mdpi.com The stereoselectivity of these biocatalytic reductions can often be controlled by manipulating physicochemical parameters such as pH, temperature, and substrate concentration. mdpi.com

Application of Green Chemistry Principles in Aminopentanenitrile Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are increasingly being applied to the synthesis of aminonitriles to create more sustainable and environmentally friendly manufacturing routes. scispace.comrroij.com

Atom Economy and Waste Minimization in this compound Production

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chemistry-teaching-resources.comsavemyexams.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which inherently generate waste. chemistry-teaching-resources.com The Strecker synthesis, being a multi-component reaction, can exhibit high atom economy. cabidigitallibrary.orgmdpi.com

Efforts to minimize waste in aminonitrile synthesis focus on using catalytic reagents instead of stoichiometric ones, as catalysts can be used in small amounts and often recycled. tandfonline.comyale.edu One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, also contribute to waste reduction by minimizing solvent use and purification steps. researchgate.netnih.gov For instance, one-pot, three-component procedures for α-aminonitrile synthesis have been developed using environmentally benign catalysts. researchgate.netnih.gov

The table below illustrates the concept of atom economy for different reaction types.

| Reaction Type | General Equation | Atom Economy |

| Addition | A + B → C | 100% |

| Substitution | A + B → C + D | < 100% |

| Elimination | A → B + C | < 100% |

| Rearrangement | A → B | 100% |

Utilization of Renewable Feedstocks and Environmentally Benign Solvents for Aminonitriles

The use of renewable feedstocks, such as biomass, is a cornerstone of green chemistry. yale.edusigmaaldrich.com As discussed earlier, biomass can serve as a source for producing aminonitriles, reducing the reliance on depleting fossil fuels. rsc.orgkuleuven.be

The choice of solvent is another critical aspect of green chemistry. yale.eduacs.org Many traditional organic solvents are volatile, toxic, and flammable. tandfonline.com Consequently, there is a significant push to replace them with greener alternatives like water or to conduct reactions under solvent-free conditions. tandfonline.comorganic-chemistry.orgthieme-connect.com Several solvent-free methods for the synthesis of α-aminonitriles have been reported, often leading to faster reactions and higher yields. organic-chemistry.orgthieme-connect.comajol.info Water, being non-toxic, non-flammable, and readily available, is considered an ideal green solvent. mdpi.com The development of catalytic systems that are effective in water is an active area of research. mdpi.comorganic-chemistry.org

Optimization of Energy Efficiency in Synthetic Protocols for this compound

The optimization of energy efficiency in the synthesis of this compound is a critical aspect of modern green chemistry, aiming to reduce the environmental footprint and production costs associated with its manufacture. epa.govnews-medical.net Traditional chemical syntheses often rely on high temperatures and pressures, consuming significant amounts of energy. uva.nl Consequently, research has focused on developing alternative, energy-efficient protocols, primarily through biocatalytic and electrochemical routes. These methods align with the core principles of green chemistry, which advocate for running reactions at ambient temperature and pressure whenever possible to enhance energy efficiency. epa.govacs.org

Biocatalytic Synthesis from Renewable Feedstocks

A highly promising and energy-efficient method for producing this compound is through the biocatalytic conversion of L-lysine, a renewable feedstock derivable from the hydrolysis of protein-rich biomass. kuleuven.beresearchgate.net This approach is a significant step towards a more sustainable and energy-efficient nitrogen cycle. kuleuven.be

Biocatalytic conversions, utilizing enzymes, offer substantial energy savings as they typically proceed under mild conditions. uva.nl For example, enzymatic methods for nitrile synthesis can be conducted at moderate temperatures (e.g., 30°C) and atmospheric pressure, drastically reducing the energy demands compared to conventional chemical processes. uva.nl Research has demonstrated the conversion of lysine to this compound with yields as high as 90%. kuleuven.be

Further optimization of these biocatalytic systems involves strategies such as whole-cell catalysis. In a related synthesis of 5-aminovalerate from L-lysine using engineered Escherichia coli, researchers systematically optimized various parameters to maximize efficiency. nih.govresearchgate.net As shown in the table below, temperature was a key variable, with optimal conversion achieved at 30°C.

| Temperature (°C) | Relative Conversion (%) |

|---|---|

| 25 | 85 |

| 30 | 100 |

| 35 | 93 |

| 40 | 78 |

| 45 | 65 |

This data underscores the importance of process optimization in biocatalysis to achieve maximum energy efficiency by avoiding unnecessary heating.

Electrochemical Synthesis

Electrochemical methods present another frontier for the energy-efficient synthesis of this compound. nih.govacs.org These processes can often be conducted at room temperature and pressure, and when powered by renewable electricity, they offer a sustainable alternative to thermochemical routes. researchgate.net

One documented pathway is the bromide-mediated electrochemical conversion of L-lysine to this compound. researchgate.net This method is part of a broader effort to valorize biomass-derived feedstocks using electrochemistry. researchgate.netub.edu The efficiency of such electrochemical reactions is heavily dependent on the choice of electrode materials and reaction conditions, which are key areas of optimization research. nih.govacs.org

Process Intensification and General Optimization Strategies

Beyond specific synthetic routes, energy efficiency in the production of this compound and its analogues is enhanced through process intensification. azpdf.tips This involves the adoption of modern chemical engineering principles to improve reaction efficiency and reduce energy consumption. Key strategies include:

Catalyst Optimization: The use of highly selective and active catalysts can lower the activation energy of reactions, reducing the need for high temperatures and pressures. acs.orgresearchgate.net For nitrile synthesis, optimizing the catalyst and its concentration is crucial for maximizing turnover and, therefore, energy efficiency. rsc.org

Continuous Flow Reactors: Transitioning from traditional batch processing to continuous flow manufacturing can lead to significant process intensification. azpdf.tips Flow reactors offer superior heat and mass transfer, leading to better control over reaction conditions, higher yields, and reduced energy consumption. azpdf.tips

Solvent Selection: Utilizing safer, greener solvents or, where possible, solvent-free conditions, can reduce the energy required for downstream separation and purification processes. epa.gov

Computational Modeling: Advanced computational tools, including descriptive analytics and neural network modeling, are being employed to analyze and optimize energy consumption in chemical production. researchgate.net These models can predict the optimal operating parameters to minimize energy use while maintaining high product yields.

The table below illustrates the optimization of reaction conditions for the condensation of nitriles, highlighting how temperature and reaction time are critical variables that must be fine-tuned to ensure energy is not wasted. rsc.org

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 120 | 24 | 82 |

| 2 | 60 | 24 | 3 |

| 3 | 100 | 24 | 56 |

| 4 | 140 | 24 | 80 |

| 5 | 120 | 12 | 67 |

| 6 | 120 | 36 | 71 |

These research findings collectively demonstrate a clear trajectory towards more energy-efficient and sustainable synthetic protocols for this compound, driven by innovations in biocatalysis, electrochemistry, and process engineering.

Chemical Transformations and Synthetic Utility of 5 Aminopentanenitrile

Derivatization and Functional Group Interconversions of 5-Aminopentanenitrile

This compound (also known as 5-aminovaleronitrile) is a bifunctional molecule containing both a primary amino group and a nitrile group. nih.gov This structure allows for a variety of chemical transformations, enabling its conversion into a range of other valuable compounds through derivatization and functional group interconversions.

Electrochemical methods offer sustainable and controlled routes for the transformation of organic molecules. In the context of this compound, electrochemical pathways are relevant both for its synthesis from amino acids and for its subsequent conversion.

One notable pathway involves the bromide-mediated electrochemical conversion of L-lysine, a common amino acid, into this compound. researchgate.net This process represents a method for valorizing biomass-derived feedstocks. researchgate.net During this electrochemical oxidation, an overoxidation product, 5-aminopentanamide, can also be formed. researchgate.net

Following its formation, this compound can undergo electrochemical reduction. The nitrile group is reduced to a primary amine, leading to the formation of 1,5-pentanediamine, a valuable diamine used in polymer synthesis. researchgate.net The general electrochemical oxidation of primary amines to nitriles is also a well-established process, often utilizing various electrode materials and mediators to achieve high selectivity and yield. nih.gov While direct electrochemical oxidation of the amino group in this compound is less specifically detailed, the principles of amine oxidation suggest it could be a potential reaction pathway under specific conditions. nih.gov

Table 1: Electrochemical Transformations Involving this compound

| Starting Material | Transformation | Product(s) | Method |

|---|---|---|---|

| L-Lysine | Oxidative Decarboxylation | This compound, 5-Aminopentanamide | Bromide-mediated electrochemical conversion researchgate.net |

The nitrile group (C≡N) in this compound is a versatile functional group that can be converted into several other moieties, significantly expanding its synthetic utility. libretexts.orgfiveable.me The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, similar to a carbonyl carbon. libretexts.orglibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orglibretexts.org This reaction proceeds through an amide intermediate, 5-aminopentanamide. libretexts.orglumenlearning.com Complete hydrolysis results in the formation of 5-aminopentanoic acid. Nitrilase enzymes can also catalyze the hydrolysis of nitriles to their corresponding carboxylic acids, offering a biocatalytic route. academie-sciences.fr

Reduction: The most common reduction of a nitrile yields a primary amine. fiveable.me Using powerful reducing agents like lithium aluminum hydride (LiAlH₄), the nitrile group of this compound is reduced to an amino group, yielding 1,5-pentanediamine. libretexts.orglibretexts.org This transformation involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Reaction with Grignard Reagents: Grignard reagents (RMgX) can add to the nitrile group to form an intermediate imine anion. libretexts.orgfiveable.me Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org Applying this to this compound would result in the formation of a 6-amino-2-ketoalkane, providing a route to amino ketones.

Table 2: Key Conversions of the Nitrile Group in this compound

| Reagent(s) | Conditions | Resulting Functional Group | Product Name |

|---|---|---|---|

| H₃O⁺ or OH⁻, Heat | Acidic or Basic Hydrolysis | Carboxylic Acid | 5-Aminopentanoic acid libretexts.orglumenlearning.com |

| H₂O, Nitrilase | Enzymatic Hydrolysis | Carboxylic Acid | 5-Aminopentanoic acid academie-sciences.fr |

| 1. LiAlH₄; 2. H₂O | Reduction | Primary Amine | 1,5-Pentanediamine libretexts.orglibretexts.org |

The primary amino group (-NH₂) in this compound is nucleophilic and can undergo a variety of common reactions for amines. These transformations are crucial for incorporating the this compound skeleton into larger molecules.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. Selective acylation of this compound has been noted as a valuable transformation for producing intermediates used in pharmaceutical manufacturing. muni.cz

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (to primary, secondary, or tertiary amines, or to quaternary ammonium (B1175870) salts) can be a challenge.

Derivatization for Analysis: For analytical purposes, such as in chromatography, the amino group can be derivatized. For instance, reagents like N,N-diethyl-2,4-dinitro-5-fluoroaniline are used for the pre-column derivatization of amino acids, and similar principles can be applied to amino-containing compounds like this compound. nih.gov

Oxidation: The amino group can be oxidized to form various nitrogen-containing functionalities, though this can be less selective than other transformations.

Conversion of the Nitrile Moiety to Other Functional Groups

This compound as a Key Synthetic Building Block

The dual functionality of this compound makes it a valuable synthon, or building block, for the creation of more complex molecules, particularly nitrogen-containing heterocycles and advanced intermediates for various industries. frontiersin.org

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.gov The structure of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, makes it an ideal precursor for constructing such ring systems.

A specific example involves the use of tetrahydrocyanopyridine as a synthetic equivalent of α-methylidene-5-aminopentanenitrile. This intermediate reacts with methylhydrazine in a process that efficiently introduces an aminopropyl moiety to form a 2,3,4-trisubstituted pyrazole (B372694). sci-hub.se 5-Aminopyrazoles themselves are important precursors for a variety of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov

Generally, the synthesis of nitrogen heterocycles can proceed through intramolecular reactions of bifunctional molecules or intermolecular multicomponent reactions. mdpi.commdpi.com The amino group of this compound can act as the nucleophile in cyclization reactions, while the nitrile group can either participate directly or be converted into another functional group (like an amide or an amidine) that facilitates ring closure. For example, the reaction of aminonitriles with other reagents can lead to the formation of pyrimidines, imidazoles, and other important heterocyclic scaffolds. mdpi.com

This compound serves as a crucial intermediate in the synthesis of complex organic molecules and advanced chemical products. labmix24.com Its value lies in its ability to introduce a five-carbon chain with reactive handles at both ends.

One of the most significant applications is its role as a precursor to 1,5-pentanediamine. researchgate.net This diamine is a monomer used in the production of polyamides, similar to how adipic acid and hexamethylenediamine (B150038) are used to make Nylon 6,6. The conversion of L-lysine from biomass into this compound and then to 1,5-pentanediamine is part of a strategy for producing bio-based polymers. kuleuven.be

In the pharmaceutical industry, derivatives of this compound are used to build more complex drug molecules. For instance, it is a precursor in the synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives, which are important structural motifs in medicinal chemistry. google.comacs.org The molecule has also been central to patents for compounds intended to modulate calcium channel activity. google.com

Table 3: Examples of Advanced Intermediates and Architectures from this compound

| Derived Intermediate/Architecture | Synthetic Application/Significance |

|---|---|

| 1,5-Pentanediamine | Monomer for bio-based polyamides researchgate.netkuleuven.be |

| Substituted Pyrazoles | Building blocks for kinase inhibitors and other pharmaceuticals sci-hub.se |

| Substituted 1,2,3,4-Tetrahydroquinolines | Scaffolds for pharmacologically active compounds google.comacs.org |

Role of Chiral Aminopentanenitrile Analogues in Asymmetric Synthesis

While this compound is an achiral molecule, its derivatives can be designed to possess stereogenic centers, making them valuable chiral building blocks in the field of asymmetric synthesis. The synthesis of molecules as single enantiomers is of paramount importance in the pharmaceutical industry, as individual stereoisomers of a drug can exhibit significant differences in their pharmacological, pharmacokinetic, and toxicological profiles. researchgate.net Many drug candidates are chiral amines, making the development of methods for their synthesis a key area of research. yale.edu

A notable class of chiral analogues are α-substituted this compound derivatives, which have been developed as intermediates for pharmaceutically active compounds. google.comgoogle.com These compounds feature a chiral center at the carbon atom adjacent to the amino group, which is substituted with groups such as an aryl (Ar) moiety and an alkyl or sulfonyl group (R). google.com

The primary role of these chiral aminopentanenitrile analogues in asymmetric synthesis is to serve as enantiomerically pure intermediates for the construction of complex target molecules. google.com By preparing the aminopentanenitrile derivative as a single enantiomer, chemists can control the stereochemistry of the final product, ensuring that only the desired biologically active isomer is produced. researchgate.net For instance, specific patented chiral derivatives of this compound are described as crucial intermediates for compounds intended to modulate transmembrane and intracellular calcium movements, a function vital for treating various cardiovascular disorders. google.com The preparation of these compounds involves stereocontrolled reactions where the chiral aminopentanenitrile core dictates the spatial arrangement of the final molecule. google.com

Several specific examples of these chiral analogues have been synthesized and characterized, demonstrating the versatility of this molecular scaffold in medicinal chemistry. google.com

| Derivative Name | Molecular Formula | Key Structural Features | Melting Point of Salt |

| (3,4-Dimethoxyphenyl)-2-isopropyl {N-[(3,4-dimethoxyphenethyl) N-methylamino]}-5-pentanenitrile | C₂₇H₃₇N₃O₄ | Isopropyl group at C-2; complex amine substituent | 152 °C (Hydrochloride) |

| (3,4-Dimethoxyphenyl)-2-isopropyl {N-[(8-methoxyquinolin-5-yl)ethyl]-N-methylamino}pentanenitrile | C₂₉H₃₆N₄O₃ | Quinoline moiety in the amine substituent | 200 °C (Dihydrochloride) |

| (3,4-Dimethoxyphenyl)-2-benzenesulfonyl {N-[(3,4-dimethoxyphenyl)ethyl]-N-methylamino}pentanenitrile | C₃₂H₄₁N₃O₆S | Benzenesulfonyl group at C-2 | 190 °C (Hydrochloride) |

Table 1: Examples of Chiral this compound Analogues for Asymmetric Synthesis. Data sourced from patent literature. google.com

Derivatization for Functional Material Development

The bifunctional nature of this compound, possessing both a primary amine (-NH₂) and a nitrile (-C≡N) group, makes it a versatile precursor for creating a variety of functional materials through targeted derivatization. nih.gov These functional groups provide reactive handles for polymerization, surface modification, and transformation into other key chemical moieties.

Recent research highlights the use of this compound in the development of advanced polymers with tailored properties. In one application, it has been used as a functional end-group for poly(2-n-propyl-2-oxazoline) (PⁿPrOx), creating a polymer designated PⁿPrOx-CN. acs.org This derivatization introduces a novel guest unit for host-guest chemistry. Specifically, the this compound end-group on the polymer chain can form a 1:1 host-guest complex with water-soluble, carboxylate-containing pillar nih.govarenes (a type of macrocycle). acs.org This interaction is being explored for the development of thermoresponsive materials, where temperature changes can control the association and dissociation of the polymer and macrocycle. acs.org

Furthermore, this compound serves as a key intermediate for the synthesis of monomers used in engineering plastics. The nitrile group can be readily reduced to a primary amine, converting this compound into 1,5-pentanediamine (also known as cadaverine). researchgate.netub.edu 1,5-Pentanediame is an important monomer for the production of polyamides, a class of polymers known for their high performance and strength, commonly referred to as nylons. google.com This two-step derivatization pathway (reduction followed by polymerization) positions this compound as a valuable precursor in the polymer industry.

The utility of this compound extends to the field of materials science and surface chemistry. Computational studies using Density Functional Theory (DFT) have investigated the affinity of this compound as a ligand for binding to gold surfaces, such as Au(100) and Au(111). rsc.org Such derivatizations are fundamental for creating functional nanomaterials, where ligands are used to stabilize nanoparticles and impart specific chemical properties to their surfaces. rsc.org The ability of the amine and/or nitrile group to coordinate with the metal surface makes it a candidate for developing novel coatings and self-assembled monolayers.

| Derivatization Strategy | Resulting Product/Material | Field of Application | Research Finding |

| End-group functionalization | Poly(2-n-propyl-2-oxazoline)-CN (PⁿPrOx-CN) | Polymer Chemistry / Supramolecular Chemistry | Creates a thermoresponsive polymer for host-guest complexation with pillar nih.govarenes. acs.org |

| Nitrile group reduction | 1,5-Pentanediame (Cadaverine) | Polymer Synthesis | Produces a diamine monomer for the synthesis of high-performance polyamides (Nylons). researchgate.netgoogle.com |

| Surface coordination | Ligand for gold surfaces | Materials Science / Nanotechnology | Used to modify and stabilize gold surfaces and nanoparticles. rsc.org |

Table 2: Summary of Derivatizations of this compound for Functional Material Development.

Mechanistic and Theoretical Investigations of 5 Aminopentanenitrile Reactivity

Elucidation of Reaction Mechanisms Involving 5-Aminopentanenitrile

Understanding the reaction pathways of this compound is crucial for optimizing its synthesis and for its application in further chemical transformations. Mechanistic studies provide insights into the intermediates and transition states involved in its reactions.

Electrochemical methods offer a green and efficient alternative for the transformation of organic molecules, including aminonitriles. The electrochemical oxidation of amines has been extensively studied, providing a framework for understanding the reactivity of compounds like this compound. mdpi.com Generally, the electrochemical oxidation of aliphatic amines proceeds via the formation of a radical cation, which can then undergo further reactions. mdpi.com

Mechanistic investigations into the electrochemical synthesis of β-amino alcohols from imines and ketones, which share functional group similarities with aminonitriles, have pointed towards radical-involved reductive cross-coupling pathways. researchgate.net These studies often employ techniques such as cyclic voltammetry, radical trapping experiments, and controlled-potential electrolysis to identify reaction intermediates and elucidate the reaction sequence. researchgate.net For instance, in the electrochemical imino-pinacol coupling to form vicinal diamines, mechanistic studies have highlighted the essential role of a Mn(III) additive in promoting the single-electron transfer (SET) reduction of the imine starting material. acs.org

While direct electrochemical studies on this compound are not extensively detailed in the provided results, the principles derived from the study of other aminonitriles and related compounds are applicable. For example, the electrochemical cyanation of tertiary amines to α-aminonitriles has been shown to proceed through a nucleophilic reaction pathway. organic-chemistry.org The general mechanism for the electrochemical oxidation of simple aliphatic amines involves the consumption of one electron per starting molecule to yield a secondary amine and an aldehyde. mdpi.com

| Reaction Type | Key Mechanistic Feature | Investigative Techniques | Reference |

| Reductive cross-coupling of imines and ketones | Radical-involved pathway | Cyclic voltammetry, radical trapping | researchgate.net |

| Imino-pinacol coupling | SET reduction promoted by Mn(III) | Not specified | acs.org |

| Cyanation of tertiary amines | Nucleophilic reaction pathway | Not specified | organic-chemistry.org |

| Oxidation of aliphatic amines | One-electron transfer, formation of secondary amine and aldehyde | Not specified | mdpi.com |

Catalysis plays a pivotal role in both the synthesis and subsequent reactions of this compound. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. lumenlearning.com Catalytic processes can be broadly categorized as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. lumenlearning.com

The formation of aminonitriles can be achieved through various catalytic methods. For example, the RuCl3-catalyzed oxidative cyanation of tertiary amines provides a route to α-aminonitriles. organic-chemistry.org The hydrogenation of nitriles to amines is another critical transformation, often catalyzed by transition metal pincer complexes. rug.nl These reactions typically follow an outer-sphere mechanism. rug.nl The coordination of the nitrile to the metal center increases the acidity of the α-protons, facilitating further reactions. rug.nl

In the context of converting nitriles, metal pincer complexes have shown significant promise. rug.nl The reaction can proceed through cycloaddition of the nitrile to the dearomatized complex, forming a metal-imide that is more susceptible to nucleophilic attack. rug.nl This can also rearrange to an enamide, opening pathways for C-C bond formation. rug.nl For unsaturated nitriles like pentenitriles, oxo- and aza-Michael additions are also facilitated. rug.nl

| Reaction | Catalyst Type | Proposed Mechanistic Step | Reference |

| Oxidative cyanation of tertiary amines | RuCl3 | Not specified | organic-chemistry.org |

| Hydrogenation of nitriles | Transition metal pincer complexes | Outer-sphere mechanism | rug.nl |

| Nitrile conversion | Transition metal pincer complexes | Cycloaddition to form a metal-imide | rug.nl |

Mechanistic Studies of Electrochemical Transformations of Aminonitriles

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling are powerful tools for investigating the structure, properties, and reactivity of molecules like this compound at the atomic and electronic levels. kallipos.grgoogle.com These methods complement experimental studies by providing detailed insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular properties, study reaction mechanisms, and understand intermolecular interactions. nih.govmdpi.com DFT calculations can provide valuable information on the geometry, energy, and electronic properties of this compound and its transition states in various reactions. nih.gov

For instance, DFT has been used to study the molecular interactions between amides and sulfuric acid, which is relevant to understanding the behavior of the amino group in this compound. nih.gov These studies involve geometry optimization and Gibbs free energy calculations to determine the stability of molecular clusters. nih.gov The insights gained from such calculations can help in understanding the role of this compound in processes like new particle formation in the atmosphere. nih.gov DFT can also be used to elucidate reaction pathways and transition states, contributing to a deeper understanding of chemical reactivity. nih.gov

| Application | Information Obtained | Reference |

| Molecular Interactions | Geometry, Gibbs free energy, stability of clusters | nih.gov |

| Reaction Mechanisms | Electronic properties, reaction pathways, transition states | nih.gov |

| Thermodynamic Properties | Enthalpies of formation, bond dissociation energies | researchgate.net |

Multiscale simulation methods combine different levels of theoretical treatment to study complex chemical and biological processes that span a wide range of length and time scales. nih.govmdpi.com This approach is necessary when the behavior of a system at one scale is strongly dependent on phenomena occurring at other scales. yale.edu

These simulations can range from quantum mechanics (QM) for understanding chemical reactions at the electronic level, to molecular dynamics (MD) for simulating the movement of atoms and molecules, and to coarse-grained models for studying larger systems over longer timescales. mdpi.commit.edu For processes involving this compound, a multiscale approach could, for example, use QM methods to study the breaking and forming of chemical bonds during a reaction, while using MD to simulate how the molecule interacts with a solvent or a catalyst surface. mit.edueuropa.eu The challenge in multiscale simulations lies in effectively coupling the different levels of description. yale.edu Successful multiscale models provide a powerful tool for understanding and predicting the behavior of complex systems, from drug-protein binding to materials properties. nih.gov

Advanced Analytical Methodologies for 5 Aminopentanenitrile Research

Spectroscopic Characterization Techniques for Aminonitriles

Spectroscopic methods are indispensable for the structural elucidation and identification of aminonitriles like 5-aminopentanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of this compound. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR is used to determine the number and types of carbon atoms. For instance, in a study involving a polymer functionalized with a this compound unit, NMR was used to investigate the host-guest complexation with pillar[n]arenes. acs.orgacs.org In cases of ambiguous spectral data, running the analysis in different deuterated solvents like DMSO-d₆ or CDCl₃ can help resolve solvent-induced shifts.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the characteristic functional groups within the this compound molecule. A prominent absorption band is expected for the nitrile (C≡N) group, typically appearing around 2200-2250 cm⁻¹. The presence of the primary amine (NH₂) group would be indicated by N-H stretching vibrations. In-situ FTIR spectroscopy has been noted as a valuable technique for analyzing surface-adsorbed intermediates during reactions involving aminonitriles. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which further aids in structural confirmation. google.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. It has been used to confirm the identity of diastereomeric derivatives of aminonitriles after chromatographic separation. nih.gov

A summary of the key spectroscopic data for the characterization of aminonitriles is presented in the table below.

| Spectroscopic Technique | Key Feature for Aminonitriles | Typical Spectral Region/Value | Reference |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants of protons | Varies depending on molecular structure | |

| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms, including the nitrile carbon | Nitrile (C≡N) carbon signal around 115-125 ppm | academie-sciences.fr |

| Infrared (IR) Spectroscopy | Nitrile (C≡N) stretching vibration | ~2200-2250 cm⁻¹ | academie-sciences.fr |

| Mass Spectrometry (MS) | Molecular ion peak (M+) | Corresponds to the molecular weight | google.com |

| High-Resolution MS (HRMS) | Exact mass for elemental composition determination | Highly accurate mass-to-charge ratio |

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used method for the analysis of aminonitriles. ucl.ac.uknih.gov Reversed-phase HPLC, often with a C18 column, is a common approach. The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and water, often with an additive such as trifluoroacetic acid (TFA). For the analysis of α-aminonitrile enantiomers, derivatization with a chiral reagent followed by reversed-phase chromatography can be employed. nih.gov Chiral HPLC with specific columns, such as a Chirobiotic V column, has been used to determine the enantiomeric purity of synthesized aminonitriles. academie-sciences.fr

Gas Chromatography (GC) : GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like aminonitriles. turkjps.orgkosfaj.org GC-MS provides both separation and identification of the components in a mixture. google.com The choice of the capillary column is crucial for achieving optimal separation. turkjps.org For non-volatile or thermally unstable aminonitriles, derivatization may be necessary to increase their volatility for GC analysis. science.gov

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique often used to monitor the progress of a reaction and for preliminary purity assessment. academie-sciences.fr It operates on the principle of solid-liquid adsorption chromatography. nih.gov

The table below summarizes various chromatographic methods used for the analysis of aminonitriles.

| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Conditions Example | Application | Reference(s) |

| Reversed-Phase HPLC | C18 column | Acetonitrile/water + 0.1% TFA | Purity assessment | |

| Chiral HPLC | Chirobiotic V column | Heptane/isopropanol | Enantiomeric purity determination | academie-sciences.fr |

| Gas Chromatography-Mass Spectrometry (GC-MS) | HP-5MS capillary column | Temperature programming with helium carrier gas | Separation and identification of volatile adducts | turkjps.orggoogle.com |

| Thin-Layer Chromatography (TLC) | Silica gel | Ethyl acetate/cyclohexane mixture | Reaction monitoring | academie-sciences.fr |

In Situ Reaction Monitoring for this compound Synthesis and Transformations

In situ reaction monitoring, also known as Process Analytical Technology (PAT), provides real-time information about a chemical reaction, which is crucial for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions.

For the synthesis and transformation of this compound, techniques like in-line FTIR or Raman spectroscopy can be implemented. These spectroscopic methods can track the concentration changes of reactants, products, and any transient intermediates throughout the course of the reaction. spectroscopyonline.com This is particularly valuable for reactions involving labile species that might not be detectable with traditional offline analysis. spectroscopyonline.com The data obtained from in situ monitoring can be used to develop rigorous kinetic models of the reaction. spectroscopyonline.com

Analytical Advancements in Biorefinery Streams Containing Aminonitriles

The production of chemicals from biomass, or biorefining, is a growing field. Protein-rich biomass waste can be a source for amino acids, which can then be converted to valuable chemicals like aminonitriles. For example, this compound has been synthesized from lysine (B10760008), a component of proteins. kuleuven.be

The analysis of aminonitriles within complex biorefinery streams presents a significant challenge due to the diverse matrix of compounds present. Advanced analytical methods are required to detect and quantify these target molecules. This can involve a combination of separation techniques, such as HPLC or GC, with sensitive detection methods like tandem mass spectrometry (MS/MS). researchgate.netkosfaj.org In the context of electrochemical valorization of biomass, various analytical techniques including chromatography, mass spectrometry, and NMR are essential for identifying the species present in the reaction mixture. researchgate.net The development of robust analytical protocols is critical for understanding and optimizing the processes within a biorefinery to produce compounds like this compound efficiently.

Future Perspectives and Emerging Challenges in 5 Aminopentanenitrile Research

Innovations in Sustainable Synthesis and Process Development for Aminonitriles

The chemical industry's shift towards greener and more sustainable practices has spurred significant innovation in the synthesis of aminonitriles, including 5-aminopentanenitrile. Traditional methods often rely on harsh conditions and toxic reagents, prompting the development of more environmentally benign alternatives.

A key area of focus is the development of heterogeneous catalysts, which offer advantages in terms of recovery and reusability. For instance, mesoporous materials supporting metal complexes, such as Co(II) on SBA-15, have shown high activity for the synthesis of α-aminonitriles at room temperature under solvent-free conditions. rsc.org These catalysts can be easily filtered and reused multiple times without a significant loss of activity, aligning with the principles of green chemistry. rsc.org Similarly, the use of indium powder in water has been demonstrated as an efficient catalytic system for the one-pot, three-component synthesis of α-aminonitriles. nih.govnih.gov This method is applicable to a wide range of aldehydes and amines, proceeding with excellent yields. nih.govnih.gov

Solvent-free synthesis is another promising approach to reduce waste and improve efficiency. Research has shown that the Strecker synthesis of α-aminonitriles can be performed without any solvent or catalyst, yielding nearly quantitative amounts of the product in a short time. organic-chemistry.org This method is particularly effective for aldehydes and cyclic ketones. organic-chemistry.org The use of solid acid catalysts like Nafion®-H and Nafion®SAC-13 also represents an environmentally friendly alternative for the direct three-component Strecker reaction to produce α-aminonitriles. rsc.org

The valorization of biomass is also a critical aspect of sustainable process development. Protein-rich biomass, in particular, is a valuable and renewable feedstock for the chemical industry. kuleuven.be Through processes like hydrolysis, this waste can be broken down into amino acids, which can then be converted into valuable chemicals. kuleuven.be For example, L-lysine, an amino acid, can be converted to this compound. kuleuven.be One study reports a 90% yield of this compound from lysine (B10760008). kuleuven.be Electrochemical methods are also being explored for the conversion of biomass-derived feedstocks. For instance, L-lysine can be electrochemically converted to this compound. researchgate.net

These innovative approaches highlight a clear trend towards more sustainable and efficient methods for producing aminonitriles. Future research will likely focus on optimizing these catalytic systems, expanding the substrate scope, and scaling up these processes for industrial application.

Expansion of Biocatalytic Routes and Enzyme Engineering for this compound

The use of enzymes in chemical synthesis, or biocatalysis, offers a powerful and sustainable alternative to traditional chemical methods. For the production of aminonitriles like this compound, enzymes provide high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation.

Nitrilases are a key class of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. academie-sciences.fr Researchers are exploring the diversity of nitrilases found in nature to identify enzymes with activity towards a broad range of substrates, including aminonitriles. academie-sciences.fr For instance, a genome-mining approach has been used to identify novel nitrilases with activity on a structurally diverse set of nitriles. academie-sciences.fr While 3-aminopentanenitrile (B1594277) was an exception in one study, this highlights the potential for discovering enzymes with tailored specificities. academie-sciences.fr

Enzyme engineering plays a crucial role in tailoring the properties of biocatalysts for specific applications. Through techniques like directed mutagenesis, scientists can improve the activity, stability, and substrate specificity of enzymes. For example, CoA ligases from thermophilic organisms have been engineered to be stable at elevated temperatures, which can drive the nucleophilic attack of amines in amide synthesis. academie-sciences.fr This approach has been successfully used for the synthesis of various amides and could potentially be adapted for aminonitrile synthesis. academie-sciences.fr

Chemoenzymatic approaches, which combine chemical and enzymatic steps, are also gaining traction. frontiersin.org For example, the Strecker synthesis can be coupled with a nitrilase reaction in a one-pot process to produce chiral amino acids. frontiersin.orgresearchgate.net This method takes advantage of the efficient formation of racemic aminonitriles via the Strecker reaction and the high enantioselectivity of the nitrilase to resolve the racemate. frontiersin.orgresearchgate.net Such dynamic kinetic resolution processes have been established for aromatic aminonitriles and could be extended to aliphatic aminonitriles like this compound. researchgate.net

Another innovative biocatalytic route involves the use of oxidases. D-amino acid oxidase has been used for the synthesis of primary α-aminonitriles through the oxidative cyanation of primary amines. rsc.org This method activates the Cα–H bond of the amine, making it susceptible to nucleophilic attack by cyanide. rsc.org

The table below summarizes some of the enzymes and their potential applications in aminonitrile synthesis.

| Enzyme Family | Reaction Type | Potential Application for this compound |

| Nitrilases | Nitrile hydrolysis | Enantioselective synthesis of amino acids from aminonitriles. frontiersin.orgresearchgate.net |

| CoA Ligases | Amide bond formation | Potential for amidation reactions involving this compound. academie-sciences.fr |

| Oxidases | Oxidative cyanation | Synthesis of aminonitriles from primary amines. rsc.org |

| Hydrolases | Acylation | Racemate separation of aminonitriles. google.com |

Future research in this area will likely focus on the discovery and engineering of novel enzymes with improved performance for the synthesis of this compound and other aminonitriles. The development of robust and efficient chemoenzymatic cascade reactions will also be a key area of investigation.

Deepening Mechanistic Understanding Through Advanced Experimental and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel, more efficient processes for producing this compound. Advanced experimental and computational techniques are providing unprecedented insights into the intricate details of chemical transformations.

Computational chemistry , particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction pathways and predicting the stability of intermediates and transition states. beilstein-journals.orgnih.gov For instance, DFT studies have been employed to investigate the Strecker reaction, revealing the energetics of each elementary step and identifying the rate-determining step. beilstein-journals.org Such calculations can also shed light on the role of solvent molecules and catalysts in the reaction mechanism. beilstein-journals.org In the context of prebiotic chemistry, computational analyses have been used to assess the plausibility of aminonitrile formation and their subsequent reactions to form peptides. nih.gov

Recent computational studies have also focused on understanding the origin of homochirality in amino acids, with aminonitriles identified as crucial precursors. nih.govacs.org By computing the circular dichroism (CD) spectra of aminonitriles, researchers can gain insights into their chiroptical properties and how they might have contributed to the selection of a single enantiomer in biological systems. nih.govacs.org

Advanced experimental techniques provide complementary information to computational studies. In situ reaction monitoring techniques, such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, allow for the real-time observation of reactant consumption and product formation, providing valuable kinetic data. This information is critical for developing a detailed mechanistic picture of complex reaction systems.

The table below highlights some of the advanced techniques and their contributions to understanding aminonitrile chemistry.

| Technique | Application | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, stability analysis of intermediates and transition states. | Identification of rate-determining steps in the Strecker reaction, understanding the role of catalysts and solvents. beilstein-journals.org |

| Circular Dichroism (CD) Spectroscopy | Investigation of chiroptical properties. | Understanding the potential role of aminonitriles in the origin of homochirality. nih.govacs.org |

| In situ Spectroscopy (FTIR, Raman) | Real-time reaction monitoring. | Provides kinetic data for mechanistic studies and process optimization. |

| Mass Spectrometry (ESI-MS) | Identification and characterization of reaction intermediates and products. | Confirmation of molecular structures in complex reaction mixtures. mdpi.com |

By combining the power of computational modeling with sophisticated experimental methods, researchers can gain a comprehensive understanding of the mechanisms governing the synthesis and reactivity of this compound. This knowledge will be instrumental in developing more efficient, selective, and sustainable chemical processes.

Exploring Novel Applications of this compound in Advanced Materials and Fine Chemicals

The unique bifunctional nature of this compound, possessing both an amino and a nitrile group, makes it a highly attractive building block for the synthesis of a diverse range of advanced materials and fine chemicals. britannica.com Its potential applications span from high-performance polymers to specialized chemicals for various industries.

In the realm of materials science , this compound can serve as a monomer for the creation of novel polymers. aprcomposites.com.au The amino group can participate in polymerization reactions to form polyamides, while the nitrile group can be either retained for specific functionalities or subsequently modified. The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance. acs.org Furthermore, radiation technologies can be employed to modify polymers, and the presence of nitrile groups could offer unique sites for radiation-induced cross-linking or grafting, leading to materials with tailored properties for specific applications. taylorfrancis.com

As a precursor to fine chemicals , this compound is a valuable intermediate. For instance, it can be hydrogenated to produce 1,5-diaminopentane (cadaverine), a key monomer for the production of polyamides like Nylon 5,10. The hydrogenation can be carried out using catalysts such as ruthenium on an amorphous silicon dioxide support. google.com Additionally, derivatives of this compound have been investigated for their potential as pharmaceutical intermediates. Patents have been filed for this compound derivatives that modulate the transmembrane and intracellular movements of calcium, suggesting their potential use in treating cardiovascular disorders. google.comgoogle.com

The versatility of this compound is further highlighted by its potential use in other industrial applications. For example, aminonitriles have been explored as chemical admixtures for hydraulic cements to improve their performance and sustainability. google.com

The table below outlines some of the potential applications of this compound.

| Application Area | Potential Use | Resulting Product/Material |

| Advanced Materials | Monomer for polymerization | High-performance polyamides, specialty polymers. acs.org |

| Fine Chemicals | Intermediate for synthesis | 1,5-Diaminopentane (for polyamides), pharmaceutical building blocks. google.comgoogle.com |

| Industrial Chemicals | Additive | Chemical admixtures for hydraulic cements. google.com |

The exploration of novel applications for this compound is an active area of research. As our understanding of its properties and reactivity grows, so too will the range of innovative materials and fine chemicals derived from this versatile compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。